molecular formula C18H19N3O3 B11100389 N-(2,4-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(2,4-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11100389
M. Wt: 325.4 g/mol
InChI Key: NDGGEROWFJTURX-YBFXNURJSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound with a unique structure that includes both hydrazino and oxoacetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves the reaction of 2,4-dimethylphenylhydrazine with 3-methoxybenzaldehyde under acidic or basic conditions to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and pH levels to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites on enzymes, inhibiting their activity. The oxoacetamide group can interact with other molecular targets, potentially leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-DIMETHYLPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H19N3O3/c1-12-7-8-16(13(2)9-12)20-17(22)18(23)21-19-11-14-5-4-6-15(10-14)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

NDGGEROWFJTURX-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC)C

Origin of Product

United States

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